N-benzyl-2-nitro-4-(trifluoromethyl)aniline N-benzyl-2-nitro-4-(trifluoromethyl)aniline
Brand Name: Vulcanchem
CAS No.: 68502-41-0
VCID: VC7993798
InChI: InChI=1S/C14H11F3N2O2/c15-14(16,17)11-6-7-12(13(8-11)19(20)21)18-9-10-4-2-1-3-5-10/h1-8,18H,9H2
SMILES: C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Molecular Formula: C14H11F3N2O2
Molecular Weight: 296.24 g/mol

N-benzyl-2-nitro-4-(trifluoromethyl)aniline

CAS No.: 68502-41-0

Cat. No.: VC7993798

Molecular Formula: C14H11F3N2O2

Molecular Weight: 296.24 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-2-nitro-4-(trifluoromethyl)aniline - 68502-41-0

Specification

CAS No. 68502-41-0
Molecular Formula C14H11F3N2O2
Molecular Weight 296.24 g/mol
IUPAC Name N-benzyl-2-nitro-4-(trifluoromethyl)aniline
Standard InChI InChI=1S/C14H11F3N2O2/c15-14(16,17)11-6-7-12(13(8-11)19(20)21)18-9-10-4-2-1-3-5-10/h1-8,18H,9H2
Standard InChI Key KQPJPVPYSJSUNI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with:

  • Nitro group (-NO₂) at the 2-position, which directs electrophilic substitution reactions and enhances oxidative stability.

  • Trifluoromethyl group (-CF₃) at the 4-position, contributing to lipophilicity and metabolic resistance.

  • N-Benzyl group (-N-CH₂C₆H₅), which sterically shields the amine and modulates solubility.

The interplay of these groups creates a planar aromatic system with polarized electron density, favoring interactions with biological targets and synthetic intermediates .

Physicochemical Properties

While direct data on the benzyl derivative is limited, its parent compound, 2-nitro-4-trifluoromethyl-aniline, exhibits a melting point of 98–100°C and solubility in polar aprotic solvents like dimethylformamide (DMF) . The benzyl group likely reduces crystallinity, lowering the melting point compared to the parent aniline.

Synthesis and Industrial Production

Parent Compound Synthesis

The patented synthesis of 2-nitro-4-trifluoromethyl-aniline involves ammonolysis of 4-chloro-3-nitro-benzotrifluoride under controlled conditions :

  • Reaction Conditions:

    • Temperature: 80–150°C (optimized at 100–120°C).

    • Catalyst: Copper(II) carbonate or copper(I) oxide.

    • Ammonia Excess: 200–1000 mol% (22–28% aqueous solution).

  • Mechanism: Nucleophilic aromatic substitution (SNAr) where ammonia displaces chloride, facilitated by the electron-withdrawing nitro and trifluoromethyl groups.

This method achieves yields >90% with high purity, avoiding toxic phosgene and unstable intermediates .

N-Benzylation Strategy

The benzyl derivative is synthesized via N-alkylation of the parent aniline:

  • Reagents: Benzyl chloride or bromide, base (e.g., K₂CO₃), polar solvent (e.g., DMF).

  • Mechanism: SN2 displacement where the amine acts as a nucleophile, attacking the benzyl halide.

  • **

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